molecular formula C18H18ClN5O3 B2680322 6-(5-Chloro-2-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876672-90-1

6-(5-Chloro-2-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2680322
CAS RN: 876672-90-1
M. Wt: 387.82
InChI Key: SXMSNZPHEJDXBT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the imidazole ring is known to participate in a variety of reactions . The chloro and methoxy groups on the phenyl ring could also be reactive.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, some compounds with similar structures have been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its structure, investigation of its reactivity, and evaluation of its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-9-10(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(9)12-8-11(19)6-7-13(12)27-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMSNZPHEJDXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Chloro-2-methoxyphenyl)-1,3,6,7-tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

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